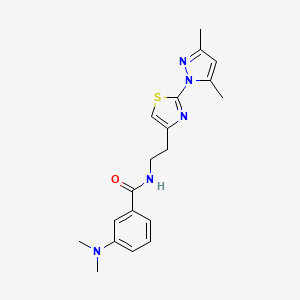

N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(dimethylamino)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(dimethylamino)-N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5OS/c1-13-10-14(2)24(22-13)19-21-16(12-26-19)8-9-20-18(25)15-6-5-7-17(11-15)23(3)4/h5-7,10-12H,8-9H2,1-4H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWPXNJQKKVTMMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)C3=CC(=CC=C3)N(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(dimethylamino)benzamide?

- Methodological Answer : Synthesis typically involves multi-step protocols:

- Step 1 : Condensation of 3,5-dimethylpyrazole with thiazole precursors (e.g., bromothiazole derivatives) under reflux in ethanol or methanol with catalytic acetic acid .

- Step 2 : Amide bond formation between the thiazole-ethyl intermediate and 3-(dimethylamino)benzoyl chloride using coupling agents like EDCI/HOBt in DMF .

- Critical Parameters : Temperature control (70–90°C), solvent polarity, and reaction time (4–12 hours) significantly impact yield. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

- Methodological Answer :

- Analytical Techniques :

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase to assess purity (>95%) .

- NMR Spectroscopy : Confirm substituent positions (e.g., pyrazole CH3 groups at δ 2.1–2.3 ppm; thiazole protons at δ 7.2–7.5 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z ~427.2) .

Q. What are the key functional groups influencing reactivity in this compound?

- Methodological Answer :

- Pyrazole Ring : Participates in hydrogen bonding and π-π stacking, critical for binding studies .

- Thiazole Moiety : Susceptible to electrophilic substitution at the 4-position; monitor reactivity via UV-Vis spectroscopy (λmax ~270 nm) .

- Dimethylamino Benzamide : Acts as a hydrogen bond acceptor; assess protonation states using pH-dependent solubility tests .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

- Methodological Answer :

- Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps) .

- Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina; prioritize derivatives with binding energies < −8.0 kcal/mol .

- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2.0 Å) .

Q. How should researchers resolve contradictory data in biological assays (e.g., inconsistent IC50 values)?

- Methodological Answer :

- Experimental Replicates : Perform triplicate assays with controls (e.g., DMSO vehicle) to rule out solvent effects .

- Structural Analog Comparison : Compare with derivatives (e.g., ’s N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide) to identify substituent-dependent activity trends .

- Metabolite Screening : Use LC-MS to detect degradation products that may interfere with assays .

Q. What strategies optimize reaction yields in large-scale synthesis while minimizing byproducts?

- Methodological Answer :

- Design of Experiments (DoE) : Apply Box-Behnken designs to optimize variables (e.g., temperature, catalyst loading) .

- Flow Chemistry : Implement continuous-flow reactors for thiazole formation; reduces side reactions via precise residence time control .

- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to improve sustainability .

Q. How can researchers investigate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Proteomics : Use SILAC labeling to identify protein targets in cell lysates post-treatment .

- Transcriptomics : Perform RNA-seq to map gene expression changes (e.g., apoptosis pathways) .

- Chemical Probes : Synthesize fluorescently tagged derivatives (e.g., BODIPY conjugates) for live-cell imaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.